![molecular formula C6H7O7- B1229214 3,4-Dicarboxy-3-hydroxybutanoate](/img/structure/B1229214.png)
3,4-Dicarboxy-3-hydroxybutanoate
Overview
Description
3,4-dicarboxy-3-hydroxybutanoate is a citrate(1-) that is the conjugate acid of 2-(carboxymethyl)-2-hydroxysuccinate. It is a conjugate acid of a 3-carboxy-3-hydroxypentanedioate and a 2-(carboxymethyl)-2-hydroxysuccinate. It is a tautomer of a 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate.
Scientific Research Applications
Polyhydroxyalkanoates in Tissue Engineering
Polyhydroxyalkanoates (PHA), including variants like poly 3-hydroxybutyrate (PHB) and poly 4-hydroxybutyrate (P4HB), are being explored for their potential in tissue engineering. PHAs are recognized for their biodegradability and thermoprocessability, making them suitable for various medical devices and tissue engineering applications. These materials have been used to develop devices such as sutures, cardiovascular patches, orthopedic pins, and wound dressings. The versatility in PHA compositions allows for favorable mechanical properties, biocompatibility, and degradation times, tailored to specific physiological conditions, making them a bright prospect for future medical applications (Chen & Wu, 2005).
Inclusion Complexes and Thermodynamic Studies
Studies on the inclusion complexes of (R)-3-hydroxybutanoic acid dimers with β-cyclodextrin (β-CD) reveal important insights into the complexation process. NMR spectroscopy indicates a 1:1 stoichiometry for the complexation, with thermodynamic analysis showing that complex formation is enthalpically favorable but entropically unfavorable. The analysis demonstrates that Dimer 1, with two hydroxy groups, forms hydrogen bonds more frequently with β-CD compared to Dimer 2, which has only one hydroxy group. This research provides a foundational understanding of the interaction between these compounds and β-CD, opening avenues for further exploration in various scientific fields (Li & Toh, 2002).
Conversion of Tetrose Sugars to Novel α‐Hydroxy Acid Platform Molecules
The conversion of tetroses like erythrulose and erythrose into new four-carbon-backbone α‐Hydroxy acids (AHAs) demonstrates the catalytic activity of soluble tin metal salts. This synthesis pathway could pave the way for the use of these AHAs in the production of new polyester plastics. The detailed reaction pathway, elucidated through in-situ NMR studies and deuterium labeling experiments, provides valuable insights into the mechanistic aspects of this conversion, indicating potential industrial and pharmaceutical applications (Dusselier et al., 2013).
Environmentally Benign CO2-Based Copolymers
Research into the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2 using bifunctional cobalt(III) salen catalysts represents a significant advancement in the development of degradable polycarbonates derived from dihydroxybutyric acid. This process results in copolymers with high carbonate linkages, head-to-tail regioselectivity, and desirable thermal properties. Additionally, the full degradation of these copolymers in the presence of strong base or under certain conditions results in the formation of biomasses, highlighting their potential as biodegradable materials and drug delivery carriers (Tsai et al., 2016).
properties
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O7- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dicarboxy-3-hydroxybutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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